

potential industrial applications of 3'-Methylacetophenone

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Compound of Interest

Compound Name: 3'-Methylacetophenone

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An In-depth Technical Guide to the Industrial Applications of **3'-Methylacetophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylacetophenone, a substituted aromatic ketone, is a versatile chemical intermediate with significant industrial applications, primarily in the pharmaceutical and fragrance sectors. Its chemical structure allows for a variety of transformations, making it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules. This technical guide provides a comprehensive overview of the industrial applications of **3'-Methylacetophenone**, its synthesis, physicochemical properties, and its role as a scaffold in drug discovery. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in leveraging the potential of this compound.

Introduction

3'-Methylacetophenone (CAS 585-74-0), also known as methyl m-tolyl ketone, is a colorless to light yellow liquid with the chemical formula C₉H₁₀O.[1][2] Its structure, featuring a methyl group at the meta position of the acetophenone core, provides a unique combination of steric and electronic properties that are advantageous in various chemical syntheses.[1] This guide will delve into the key industrial uses of **3'-Methylacetophenone**, with a particular focus on its application as a precursor in the synthesis of pharmaceuticals and specialty chemicals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **3'-Methylacetophenone** is essential for its effective use in industrial processes. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of **3'-Methylacetophenone**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O	[3]
Molecular Weight	134.18 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-9 °C	[3]
Boiling Point	218-220 °C	[3]
Density	0.986 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.529	[3]
Flash Point	85 °C (closed cup)	[4]
Solubility	Sparingly soluble in water	[1]

Table 2: Spectroscopic Data for **3'-Methylacetophenone**

Spectroscopy	Key Peaks/Signals	Reference(s)
¹ H NMR (CDCl ₃)	$\delta \sim 7.7$ (m, 2H, Ar-H), ~ 7.3 (m, 2H, Ar-H), 2.58 (s, 3H, COCH ₃), 2.41 (s, 3H, Ar-CH ₃)	[5]
¹³ C NMR (CDCl ₃)	$\delta \sim 198.5$ (C=O), ~ 138.5 , ~ 137.5 , ~ 134.0 , ~ 128.5 , ~ 128.0 , ~ 125.5 (Ar-C), ~ 26.5 (COCH ₃), ~ 21.5 (Ar-CH ₃)	[5]
IR (neat)	$\nu \sim 1685$ cm ⁻¹ (C=O stretch), ~ 2920 , 2860 cm ⁻¹ (C-H stretch), ~ 1605 , 1585 cm ⁻¹ (C=C aromatic stretch)	[5]

Industrial Synthesis of 3'-Methylacetophenone

The primary industrial synthesis of **3'-Methylacetophenone** is achieved through the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction provides a cost-effective route to methylacetophenone isomers.

Friedel-Crafts Acylation of Toluene

This method involves the reaction of toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

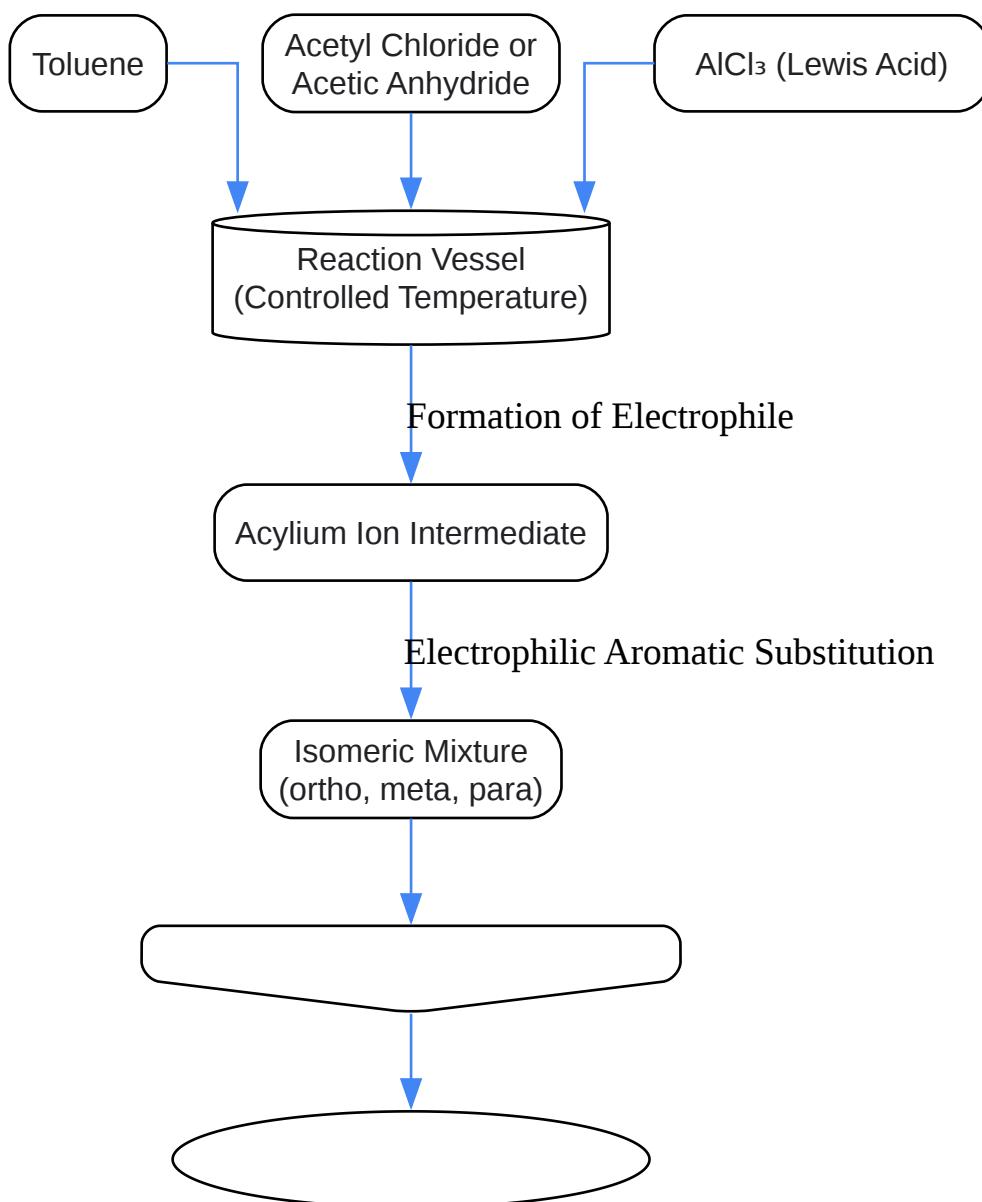
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Figure 1: Synthesis of **3'-Methylacetophenone** via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

Materials:

- Toluene
- Acetyl chloride (or acetic anhydride)

- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap, add anhydrous aluminum chloride to dichloromethane and cool the mixture in an ice bath.
- Slowly add acetyl chloride dropwise to the stirred suspension.
- After the formation of the acylium ion complex, add toluene dropwise while maintaining the low temperature.
- Once the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
- Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the resulting isomeric mixture by fractional distillation to isolate **3'-Methylacetophenone**.

Pharmaceutical Applications

3'-Methylacetophenone serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[6] Its derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.

Synthesis of COX-2 Inhibitors

A significant application of **3'-Methylacetophenone** is in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.^[7] The synthesis involves a Claisen condensation followed by a cyclization reaction.

Experimental Protocol: Synthesis of a Celecoxib Analogue Intermediate

This protocol describes the Claisen condensation of **3'-Methylacetophenone** with ethyl trifluoroacetate to form the 1,3-dione intermediate.^[7]

Materials:

- **3'-Methylacetophenone**
- Toluene
- Sodium methoxide (30% in methanol)
- Ethyl trifluoroacetate
- 10% Aqueous hydrochloric acid

Procedure:

- Dissolve **3'-Methylacetophenone** in toluene in a reaction flask.
- Add the sodium methoxide solution, followed by the dropwise addition of ethyl trifluoroacetate at 25-30 °C.^[7]
- Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours.^[7]
- Cool the reaction mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid.^[7]

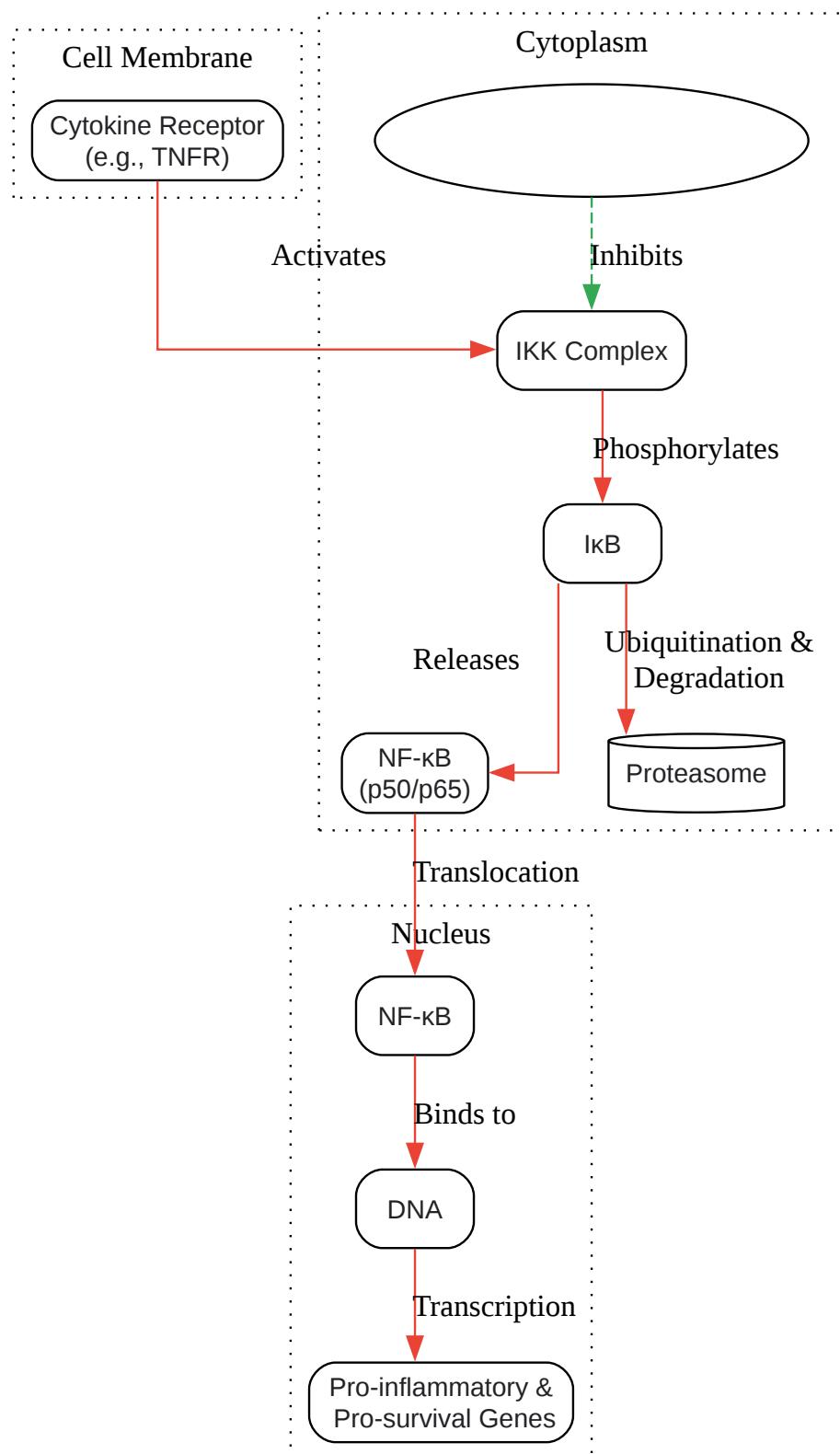
- Separate the organic layer and concentrate it under reduced pressure to obtain 1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[\[7\]](#)

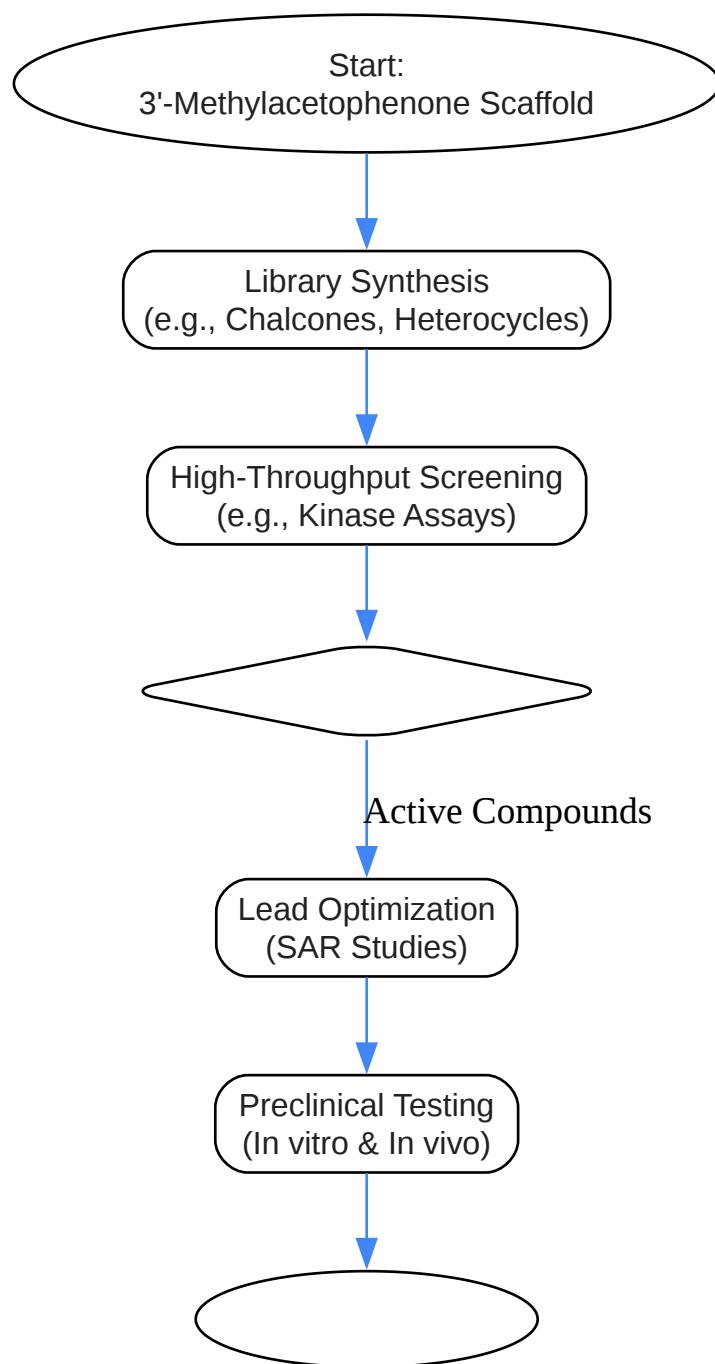
Anticancer Drug Discovery

Derivatives of **3'-Methylacetophenone**, such as 3-aryl-6-phenylimidazo[2,1-b]thiazoles, have demonstrated potential as anticancer agents.[\[8\]](#) The acetophenone scaffold is a common starting point for the development of kinase inhibitors and compounds that modulate key signaling pathways in cancer cells.[\[9\]](#)[\[10\]](#)

Signaling Pathways in Cancer

Acetophenone derivatives have been shown to modulate critical signaling pathways implicated in cancer, such as the NF- κ B and STAT3 pathways.[\[11\]](#)[\[12\]](#) Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced inflammation in the tumor microenvironment.





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